molecular formula C19H16O2 B14080846 5-(Anthracen-9-YL)pent-4-enoic acid CAS No. 102193-27-1

5-(Anthracen-9-YL)pent-4-enoic acid

Cat. No.: B14080846
CAS No.: 102193-27-1
M. Wt: 276.3 g/mol
InChI Key: OAOIQVCNPQFPBZ-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 5-(9-anthracenyl)-: is an organic compound with the molecular formula C19H16O2 . It is characterized by the presence of a pentenoic acid moiety attached to an anthracenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 5-(9-anthracenyl)- typically involves the reaction of anthracene with a suitable pentenoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with 4-pentenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

While specific industrial production methods for 4-Pentenoic acid, 5-(9-anthracenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 5-(9-anthracenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentenoic acid, 5-(9-anthracenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 5-(9-anthracenyl)- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentenoic acid, 5-(9-anthracenyl)- is unique due to the combination of the pentenoic acid moiety and the anthracenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

102193-27-1

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

5-anthracen-9-ylpent-4-enoic acid

InChI

InChI=1S/C19H16O2/c20-19(21)12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-5,7-11,13H,6,12H2,(H,20,21)

InChI Key

OAOIQVCNPQFPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CCCC(=O)O

Origin of Product

United States

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